ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Description
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H21NO6S2 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.08102974 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, with a CAS number of 899723-67-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H21NO6S2 with a molecular weight of 447.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
1. Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in several cancer cell lines treated with thiophene derivatives .
2. Anti-inflammatory Effects
Thiophene derivatives are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators. This activity is particularly relevant in diseases characterized by chronic inflammation.
The synthesis of this compound involves multi-step reactions starting from simpler thiophene derivatives. The incorporation of the sulfamoyl group is crucial for enhancing the compound's biological activity.
Synthesis Overview
Step | Reagents | Conditions |
---|---|---|
1 | Thiophene derivative + Sulfonamide | Reflux in organic solvent |
2 | Esterification with Ethanol | Acid catalyst |
3 | Purification (e.g., recrystallization) | Solvent evaporation |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the thiophene ring and various biological targets plays a crucial role in its activity.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of thiophene derivatives:
- Antitumor Activity : A study highlighted the effectiveness of similar compounds in inhibiting tumor growth in xenograft models .
- Mechanistic Insights : Research has provided insights into how these compounds modulate signaling pathways associated with cell survival and apoptosis .
- Clinical Relevance : The potential for these compounds to be developed into therapeutic agents for cancer treatment is being actively explored.
Properties
IUPAC Name |
ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-4-28-21(23)19-20(16(13-29-19)14-8-6-5-7-9-14)30(24,25)22-17-11-10-15(26-2)12-18(17)27-3/h5-13,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWXFSDMODEICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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